3-((Benzyloxy)carbonyl)-5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid
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Overview
Description
3-((Benzyloxy)carbonyl)-5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid is a complex organic compound featuring a bicyclic structure. This compound is part of the azabicyclo family, which is known for its significant biological activities and applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 3-((Benzyloxy)carbonyl)-5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the enantioselective construction of the azabicyclo scaffold, which can be achieved through various synthetic routes such as intramolecular Diels-Alder reactions and cyclopropane ring openings . Industrial production methods often rely on these well-established synthetic routes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-((Benzyloxy)carbonyl)-5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex organic molecules.
Biology: Its unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Compared to other similar compounds, 3-((Benzyloxy)carbonyl)-5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid stands out due to its unique fluorine substitution, which can significantly influence its chemical reactivity and biological activity. Similar compounds include:
8-azabicyclo[3.2.1]octane derivatives: These compounds share the core bicyclic structure but differ in their substituents and functional groups.
Tropane alkaloids: These natural products also feature a bicyclic structure and exhibit a wide range of biological activities.
This uniqueness makes this compound a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C16H18FNO4 |
---|---|
Molecular Weight |
307.32 g/mol |
IUPAC Name |
5-fluoro-3-phenylmethoxycarbonyl-3-azabicyclo[3.2.1]octane-1-carboxylic acid |
InChI |
InChI=1S/C16H18FNO4/c17-16-7-6-15(9-16,13(19)20)10-18(11-16)14(21)22-8-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,19,20) |
InChI Key |
HBRITBAINLGLBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O)F |
Origin of Product |
United States |
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